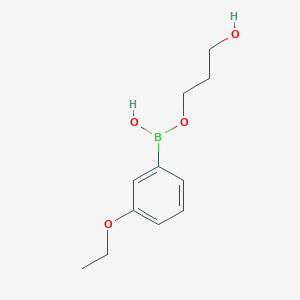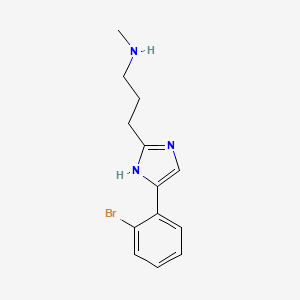![molecular formula C8H16ClNO B13642997 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride](/img/structure/B13642997.png)
2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride is a chemical compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system.
Preparation Methods
The synthesis of 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride typically involves a multi-step process. One common synthetic route includes the thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to form spirocyclic β-lactams. These β-lactams are then reduced using alane to produce the desired azaspiro compound . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reagents like alane to produce reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a bioisostere of piperidine, making it valuable in drug design and development.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the spirocyclic structure mimics the piperidine ring, allowing it to bind to similar biological targets. This binding can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride is unique due to its spirocyclic structure and the presence of a nitrogen atom within the ring. Similar compounds include:
1-Azaspiro[3.3]heptane: Another spirocyclic compound with similar properties.
2-Azaspiro[3.3]heptane: A related compound used as a bioisostere of piperidine.
2-Oxa-1-azaspiro[3.3]heptane: A compound with an oxygen atom in the ring, offering different chemical properties
These compounds share structural similarities but differ in their specific chemical and biological properties, making each one unique in its applications.
Properties
Molecular Formula |
C8H16ClNO |
|---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
2-(2-azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c10-5-4-9-6-8(7-9)2-1-3-8;/h10H,1-7H2;1H |
InChI Key |
GRNXGHQAKZMAHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CN(C2)CCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine](/img/structure/B13642935.png)




![(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-yl)methanamine](/img/structure/B13642973.png)




![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13643012.png)
